molecular formula C18H13FN2O B1193022 KRM-II-08

KRM-II-08

Número de catálogo: B1193022
Peso molecular: 292.31
Clave InChI: IRYAGFJMRZLHGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KRM-II-08 is an α5-subunit-preferring benzodiazepine derivative targeting γ-aminobutyric acid type A receptors (GABAARs). Preclinical studies demonstrate its ability to enhance GABA-induced chloride-anion efflux in tumor cells, leading to mitochondrial depolarization, p53 activation, and apoptosis . Unlike conventional benzodiazepines, KRM-II-08 exhibits specificity for α5-GABAARs, reducing off-target effects in non-neoplastic tissues .

Propiedades

Fórmula molecular

C18H13FN2O

Peso molecular

292.31

Nombre IUPAC

7-ethynyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one

InChI

InChI=1S/C18H13FN2O/c1-3-12-8-9-16-14(10-12)18(20-11-17(22)21(16)2)13-6-4-5-7-15(13)19/h1,4-10H,11H2,2H3

Clave InChI

IRYAGFJMRZLHGE-UHFFFAOYSA-N

SMILES

C#CC1=CC(C(C2=C(C=CC=C2)F)=NCC3=O)=C(N3C)C=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KRM-II-08;  KRM II-08;  KRMII-08

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally and Functionally Similar Compounds

Comparison with QH-II-066

QH-II-066, another α5-GABAAR-preferring benzodiazepine, shares structural and mechanistic similarities with KRM-II-07. Both compounds enhance GABA-induced chloride currents in D283 medulloblastoma cells, but their potency and downstream effects differ:

Parameter KRM-II-08 QH-II-066 Reference
PC50 (µM) 0.14 ± 0.07 0.13 ± 0.09
Hill Slope 2.9 ± 5 2.7 ± 5
Apoptotic Efficacy Higher in MYC-amplified models Moderate
Mitochondrial Effects Rapid depolarization (10 minutes) Not explicitly measured

Key Findings :

  • Both compounds enhance GABAAR activity with comparable PC50 values, suggesting similar receptor-binding affinity .
  • KRM-II-08 exhibits superior pro-apoptotic effects in vivo, attributed to its ability to stabilize p53 via S392 phosphorylation and upregulate MDM2, PTEN, and AKT pathways .
  • QH-II-066 lacks significant in vivo efficacy data, limiting its therapeutic validation compared to KRM-II-08 .

Comparison with Non-Benzodiazepine GABAAR Modulators

Emapunil (TSPO Agonist)

Emapunil targets the mitochondrial translocator protein (TSPO), a peripheral benzodiazepine receptor.

Cisplatin (Chemotherapy Agent)

In preclinical MYC-driven medulloblastoma models, localized delivery of KRM-II-08 demonstrated higher antitumor activity than systemic cisplatin, with reduced off-target toxicity .

Mechanistic Divergence from Classical Benzodiazepines

Classical benzodiazepines (e.g., diazepam) non-selectively target multiple GABAAR subunits, causing sedation and respiratory depression. In contrast, KRM-II-08’s α5 selectivity minimizes these side effects while maintaining tumor-specific cytotoxicity .

Critical Research Findings and Limitations

  • Synergy with radiotherapy and other PI3K/AKT pathway inhibitors due to p53 stabilization .
  • Limitations: Incomplete in vivo pharmacokinetic profiling (e.g., half-life, bioavailability). Limited data on resistance mechanisms in recurrent tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KRM-II-08
Reactant of Route 2
KRM-II-08

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.